Home > Products > Screening Compounds P92140 > Thalidomide-C3-O-PEG3-C2-acid
Thalidomide-C3-O-PEG3-C2-acid -

Thalidomide-C3-O-PEG3-C2-acid

Catalog Number: EVT-14908032
CAS Number:
Molecular Formula: C25H32N2O10
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Thalidomide-C3-O-PEG3-C2-acid involves several critical steps:

  1. Preparation of Thalidomide-Based Ligand: The process begins with modifying thalidomide to create a cereblon ligand.
  2. Conjugation with PEG Linker: The thalidomide derivative is then conjugated with a PEG linker through chemical reactions that typically involve organic solvents and catalysts.
  3. Purification: The final product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

Technical Details

The reaction conditions are carefully controlled, including temperature and pH, to optimize yield and purity. Industrial production utilizes automated systems for consistency, employing techniques like chromatography for purification.

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-C3-O-PEG3-C2-acid consists of three main components:

  • Thalidomide Backbone: Provides the biological activity.
  • C3 Position Modification: Indicates where the PEG chain is attached.
  • PEG Linker: Enhances solubility and facilitates interactions with target proteins.

Data

The compound's molecular formula can be represented as C18H26N2O5C_{18}H_{26}N_{2}O_{5} with a molecular weight of approximately 358.41 g/mol. The structure includes functional groups such as amides and esters that are critical for its reactivity and biological function .

Chemical Reactions Analysis

Reactions

Thalidomide-C3-O-PEG3-C2-acid can participate in various chemical reactions:

  • Oxidation: Can be oxidized under specific conditions to form derivatives.
  • Reduction: Reduction reactions modify functional groups within the compound.
  • Substitution Reactions: The PEG linker allows for substitution reactions to introduce different functional groups or ligands.

Technical Details

Common reagents involved include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are meticulously controlled to achieve desired outcomes.

Mechanism of Action

The mechanism of action for Thalidomide-C3-O-PEG3-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins for ubiquitination, leading to their degradation by the proteasome. The PEG linker significantly enhances the solubility and bioavailability of the compound, allowing efficient delivery to target cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture and light.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the thalidomide structure.

Relevant data indicates that maintaining specific storage conditions (e.g., low temperatures and inert atmospheres) can enhance stability over time .

Applications

Thalidomide-C3-O-PEG3-C2-acid has several scientific applications:

  • Development of PROTACs: Used extensively in creating molecules designed for targeted protein degradation.
  • Research in Oncology: Investigated for its potential to modulate immune responses in cancer therapies.
  • Bioconjugation Studies: Employed in studies involving bioconjugation techniques for drug delivery systems.
Molecular Design Rationale of Thalidomide-C3-O-PEG3-C2-acid in Targeted Degradation Systems

Structural Integration of Cereblon-Binding Pharmacophore and PEG-Based Linker Architecture

Thalidomide-C3-O-PEG3-C2-acid (C₂₅H₃₂N₂O₁₀, MW 520.535) represents a sophisticated molecular design integrating three critical components: a cereblon (CRBN)-targeting pharmacophore, a polyethylene glycol (PEG)-based spacer, and a terminal carboxylic acid functionality for conjugation. The CRBN-binding moiety preserves the essential glutarimide ring structure that mediates specific interactions with the tri-tryptophan pocket (Trp380, Trp386, Trp400) in the CRBN ligand-binding domain [4] [7]. This structural element is indispensable for engaging the CRL4ᴱ³ ubiquitin ligase complex, as confirmed through crystallographic studies demonstrating nanomolar binding affinity (Kd ≈ 250 nM) when the glutarimide nitrogen forms hydrogen bonds with His378 within the hydrophobic binding pocket [4] [8].

The strategic attachment point at the phthalimide 4-position via a C3 alkyl spacer (propyl group) provides optimal vectoring for linker extension while minimizing steric interference with CRBN binding. This design choice is evidenced by preserved binding in surface plasmon resonance (SPR) assays showing <2-fold reduction in affinity compared to unconjugated thalidomide [1] [10]. The subsequent ethylene glycol units (PEG3) establish a hydrophilic bridge that transitions toward the terminal carboxylic acid, maintaining aqueous solubility critical for cellular permeability. Molecular dynamics simulations indicate the C3-O-PEG3 architecture maintains sufficient flexibility (average end-to-end distance: 15.2 Å) to accommodate ternary complex formation while avoiding hydrophobic collapse in physiological environments [1].

Table 1: Structural Components of Thalidomide-C3-O-PEG3-C2-acid

ComponentStructural FeatureFunctional Role
Glutarimide ringN-H, carbonyl groupsCRBN binding via H-bonding and hydrophobic interactions
Phthalimide ring4'-O-C3 attachment pointDirectional linker conjugation
C3 alkyl spacer-O-CH₂-CH₂-CH₂-Initial extension from pharmacophore
PEG3 unit-O-(CH₂-CH₂-O)₃-Solubility enhancement and flexibility
C2-COOH terminus-CH₂-COOHConjugation handle for target warheads

Role of C3-O-PEG3-C2 Spacer in Optimizing PROTAC Biostability

The C3-O-PEG3-C₂-acid architecture addresses critical limitations in first-generation PROTAC linkers through optimized biopharmaceutical properties. The integration of three ethylene oxide units confers exceptional aqueous solubility (>10 mg/mL in PBS buffer) while maintaining moderate logP (calculated: -1.2), striking a balance between hydrophilicity and membrane permeability [1] [5]. Comparative studies with alkyl-only spacers demonstrate PEG-containing variants reduce nonspecific protein binding by >60% in plasma protein binding assays, directly translating to enhanced bioavailability [2].

Proteolytic stability represents another critical advantage. The ether linkages within the PEG3 spacer exhibit remarkable resistance to esterase-mediated hydrolysis, with only 15% degradation observed after 24 hours in human liver microsomes compared to >90% degradation for ester-containing analogs [2] [5]. This resilience stems from the absence of enzymatically labile bonds, supported by molecular modeling showing shielded carbonyl groups from the amide linkages flanking the PEG unit. Additionally, the terminal carboxylic acid enables diverse conjugation chemistry via amide coupling or esterification, facilitating efficient modular assembly with target protein ligands without compromising CRBN engagement [10].

The spacer length (approximately 18 atoms from CRBN core to carboxylate) falls within the optimal range for productive ternary complex formation. Biophysical studies using fluorescence polarization indicate this distance permits simultaneous engagement of CRBN and target proteins with molecular weights up to 90 kDa without steric clash, as validated through degradation studies against BRD4 and other targets [5] [10].

Comparative Analysis of PEG Chain Length Variants (n=2-4) in E3 Ligase Recruitment Efficiency

Systematic investigation of PEG chain length reveals profound impacts on PROTAC performance metrics. In degradation efficiency screens against model targets (BRD4, FKBP12), the PEG3 variant (Thalidomide-C3-O-PEG3-C2-acid) demonstrates superior degradation potency (DC₅₀ = 35 nM for BRD4) compared to shorter PEG2 (DC₅₀ = 120 nM) and longer PEG4 analogs (DC₅₀ = 65 nM) [1] [9]. This nonlinear relationship stems from competing factors: shorter chains limit ternary complex geometry, while excessive length reduces complex stability through entropic penalties.

Table 2: Comparative Analysis of Thalidomide-Based Linker Architectures

Linker StructureSolubility (mg/mL)Plasma Stability (% intact @24h)BRD4 DC₅₀ (nM)Ternary Complex Half-life (min)
C3-O-PEG2-C2-acid7.288%12018.4
C3-O-PEG3-C2-acid12.595%3532.7
C3-O-PEG4-C2-acid18.992%6525.1
Alkyl-C6-acid0.845%>5009.2

Cellular permeability assays reveal a parabolic trend with PEG3 achieving optimal balance (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 monolayers) – sufficient for intracellular activity while retaining aqueous solubility necessary for pharmacokinetics [2] [5]. Surface plasmon resonance (SPR) analysis of CRBN binding kinetics further demonstrates that PEG3 maintains near-native binding affinity (KD = 380 nM vs. 220 nM for unconjugated thalidomide), whereas PEG4 induces a 3.5-fold reduction due to increased entropic costs during complex formation [1].

The terminal acid group’s chemical environment also influences conjugate efficiency. Electrophilicity analysis shows the C2-acid (vs. C3-acid) provides optimal pKa (4.2) for carboxylate activation during amide coupling, achieving >95% conjugation yields with amine-containing warheads without epimerization concerns [10]. This combination of factors establishes Thalidomide-C3-O-PEG3-C2-acid as the preferred scaffold for CRBN-directed PROTAC synthesis across diverse target classes.

Properties

Product Name

Thalidomide-C3-O-PEG3-C2-acid

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C25H32N2O10

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C25H32N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,2,4,6-16H2,(H,29,30)(H,26,28,31)

InChI Key

MGCRJLVILJTRRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.